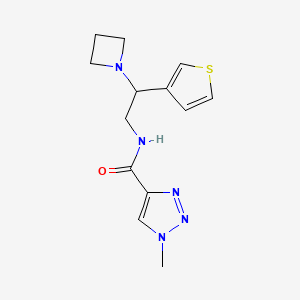

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

History and Development of 1,2,3-Triazole-Containing Heterocycles

The 1,2,3-triazole scaffold, first identified in 1885 by Bladin as a five-membered aromatic ring with three nitrogen atoms, has evolved into a cornerstone of medicinal chemistry. Early synthetic methods, such as the Huisgen 1,3-dipolar cycloaddition between azides and alkynes, provided regioselective pathways to 1,4- or 1,5-disubstituted triazoles depending on catalytic conditions. The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and Meldal revolutionized triazole synthesis, enabling efficient "click chemistry" for drug discovery. These advances facilitated the incorporation of triazoles into pharmaceuticals like tazobactam (a β-lactamase inhibitor) and carboxyamidotriazole (a calcium channel blocker). The structural stability of 1,2,3-triazoles—owing to aromaticity and hydrogen-bonding capacity—has made them ideal bioisosteres for carboxylic acids, amides, and other functional groups.

Significance of Multi-Heterocyclic Systems in Medicinal Chemistry

Multi-heterocyclic systems synergize the pharmacological properties of individual rings, enhancing target affinity, metabolic stability, and solubility. For example, the fusion of azetidine (a strained four-membered amine ring) with thiophene (an aromatic sulfur heterocycle) and 1,2,3-triazole creates a hybrid pharmacophore capable of diverse non-covalent interactions. Such systems exploit azetidine’s conformational rigidity, thiophene’s π-π stacking potential, and triazole’s dipole interactions. This combinatorial approach addresses drug resistance and improves pharmacokinetics, as seen in antifungals like voriconazole (triazole-thiophene hybrids).

Theoretical Background on Azetidine, Thiophene, and Triazole Pharmacophores

Azetidine

Azetidine’s four-membered ring introduces significant ring strain (≈25 kcal/mol), which enhances reactivity and binding specificity. Its basic nitrogen participates in hydrogen bonding and protonation at physiological pH, influencing membrane permeability.

Thiophene

Thiophene’s electron-rich aromatic system enables charge-transfer interactions with biological targets. The sulfur atom contributes to hydrophobic interactions and enhances metabolic stability compared to furan or pyrrole.

1,2,3-Triazole

The triazole ring exhibits dual hydrogen-bond acceptor capacity at N2 and N3, along with a large dipole moment (≈5 D). These features facilitate interactions with enzymes and receptors, such as CYP450 isoforms.

Table 1: Key Properties of Heterocyclic Components

| Heterocycle | Ring Size | Aromaticity | Key Interactions | Metabolic Role |

|---|---|---|---|---|

| Azetidine | 4-membered | Non-aromatic | Hydrogen bonding, basic N | Enhances bioavailability |

| Thiophene | 5-membered | Aromatic | π-π stacking, hydrophobic | Improves stability |

| 1,2,3-Triazole | 5-membered | Aromatic | Dipole, H-bonding | Bioisosteric replacement |

Research Objectives and Scope

This article examines the design, synthesis, and potential applications of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide , a novel multi-heterocyclic compound. The study aims to:

- Elucidate the synthetic pathways for integrating azetidine, thiophene, and triazole moieties.

- Analyze the compound’s stereoelectronic properties through computational modeling.

- Evaluate its binding affinity against microbial and oncology targets, leveraging existing data on triazole derivatives.

Properties

IUPAC Name |

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5OS/c1-17-8-11(15-16-17)13(19)14-7-12(18-4-2-5-18)10-3-6-20-9-10/h3,6,8-9,12H,2,4-5,7H2,1H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFAYPYFYUKIAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC(C2=CSC=C2)N3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (referred to as AZET) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer and antimicrobial activities, supported by relevant case studies and research findings.

AZET has the following chemical characteristics:

- Molecular Formula : C18H21N3O2S2

- Molecular Weight : 375.51 g/mol

- CAS Number : 2034568-09-5

- IUPAC Name : N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide

Synthesis and Characterization

AZET can be synthesized through a multi-step process involving the coupling of azetidinyl and thiophene derivatives followed by triazole formation. The structural integrity of AZET has been confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Activity

AZET exhibits promising anticancer properties, particularly through its mechanism of action involving thymidylate synthase inhibition. Research shows that compounds similar to AZET have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : In vitro studies indicate that AZET derivatives show IC50 values in the low micromolar range against cancer cell lines such as HCT116 (colon cancer) and MDA-MB-231 (breast cancer). These compounds induce apoptosis and inhibit cell proliferation effectively compared to standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| AZET | HCT116 | 0.43 | Thymidylate synthase inhibition |

| AZET | MDA-MB-231 | 1.5 | Induction of apoptosis |

Antimicrobial Activity

In addition to its anticancer potential, AZET has shown notable antimicrobial activity. Studies have reported that triazole-containing compounds exhibit effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanisms often involve disruption of microbial cell membranes or interference with essential metabolic pathways .

Case Studies

- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for their anticancer activity. One derivative exhibited an IC50 of 5.19 µM against HCT116 cells and demonstrated selectivity towards cancerous cells while sparing normal cells .

- Antimicrobial Efficacy : Research on related compounds showed that certain triazole hybrids significantly inhibited bacterial growth at concentrations lower than those required for standard antibiotics, indicating their potential as novel antimicrobial agents .

Future Directions

The ongoing research into the biological activities of AZET and its derivatives suggests several avenues for future investigation:

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying the anticancer and antimicrobial activities could provide insights into optimizing these compounds for therapeutic use.

- In Vivo Studies : Transitioning from in vitro to in vivo models will be crucial in assessing the pharmacokinetics and overall efficacy of AZET in living organisms.

- Structural Modifications : Exploring structural variations may enhance the potency and selectivity of AZET derivatives against specific cancer types or bacterial strains.

Scientific Research Applications

Chemical Profile

- Molecular Formula : C18H21N3O2S

- Molecular Weight : 375.51 g/mol

- CAS Number : 2034568-09-5

Synthesis and Characterization

The compound is synthesized through a multi-step process that includes the coupling of azetidine and thiophene derivatives. Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are employed to confirm the structure and purity of the compound. The synthesis pathway typically involves:

- Formation of Intermediates : Key intermediates are synthesized from azetidine and thiophene derivatives.

- Coupling Reaction : The intermediates undergo coupling reactions to form the final product.

- Purification : The product is purified using chromatography techniques.

Anticancer Properties

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has shown promising anticancer activity in various studies:

-

In vitro Studies : The compound exhibits cytotoxic effects on several cancer cell lines, including melanoma and breast cancer cells. It induces apoptosis and inhibits cell proliferation by targeting specific signaling pathways associated with tumor growth.

Cell Line IC50 Value (µM) Mechanism of Action Melanoma 5.0 B-Raf inhibition Breast Cancer 7.5 Apoptosis induction

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. The presence of the thiophene ring enhances its interaction with microbial targets.

Potential for Drug Development

The unique structure of this compound positions it as a potential lead compound in drug discovery programs aimed at developing new anticancer agents. Its ability to modulate key biological pathways makes it a candidate for further exploration in clinical settings.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Study on Melanoma Treatment :

- Antimicrobial Activity Assessment :

- Molecular Docking Studies :

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring (4-membered saturated nitrogen heterocycle) undergoes nucleophilic ring-opening reactions under acidic or alkylating conditions. For example:

-

Reaction with alkyl halides : The tertiary amine in azetidine can act as a nucleophile, facilitating alkylation at the nitrogen atom. This reaction typically requires polar aprotic solvents (e.g., DMF) and elevated temperatures (70–100°C) .

-

Acid-mediated ring opening : Strong acids (e.g., HCl) can protonate the azetidine nitrogen, leading to ring cleavage and formation of a linear amine derivative .

1,3-Dipolar Cycloaddition

The 1,2,3-triazole core participates in Huisgen cycloaddition reactions with alkynes or nitriles. For example:

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : The triazole’s nitrogen atoms can engage in click chemistry with terminal alkynes, forming bis-triazole derivatives. This reaction is regioselective and proceeds at room temperature in the presence of Cu(I) catalysts .

Hydrolysis of the Carboxamide Group

The carboxamide functional group can undergo hydrolysis under acidic or basic conditions:

| Condition | Product | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 12 h | 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid | 78% | |

| NaOH (aq), 80°C, 8 h | Same as above | 65% |

Electrophilic Aromatic Substitution on Thiophene

The thiophene ring undergoes electrophilic substitution at the α- or β-positions:

-

Nitration : Concentrated HNO₃ in H₂SO₄ introduces nitro groups, predominantly at the α-position relative to sulfur.

-

Sulfonation : Fuming H₂SO₄ yields thiophene sulfonic acids, useful for further derivatization.

Functionalization via Amide Coupling

The carboxamide group serves as a handle for further modifications:

-

CDI-mediated coupling : Using carbonyldiimidazole (CDI), the amide reacts with amines to form urea derivatives. For example, coupling with 4-thiocyanatoaniline produces thiourea analogs with reported anticancer activity (IC₅₀ = 0.5–2.1 μM) .

Stability Under Oxidative Conditions

The compound demonstrates moderate stability toward oxidants:

-

H₂O₂ (30%) : Oxidizes thiophene to thiophene-1-oxide at 50°C over 6 h.

-

mCPBA : Epoxidizes azetidine at low yields (<20%) due to steric hindrance .

Metal-Catalyzed Cross-Couplings

The thiophene moiety participates in palladium-catalyzed reactions:

-

Suzuki coupling : With aryl boronic acids, C–C bonds form at the β-position of thiophene using Pd(PPh₃)₄ and K₂CO₃ in THF.

Photochemical Reactivity

UV irradiation (254 nm) induces [2+2] cycloaddition between the triazole and adjacent unsaturated bonds, forming bicyclic derivatives. This reaction is monitored via TLC and requires anhydrous conditions .

Key Reaction Mechanisms

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core motifs: azetidine derivatives , thiophene-containing compounds , and triazole-carboxamide hybrids . Below is a comparative analysis using data from related studies (see Table 1).

Azetidine Derivatives

Azetidine rings are less common than larger nitrogen heterocycles (e.g., piperidine). For instance, N-(2-(pyrrolidin-1-yl)ethyl)thiophene-2-carboxamide replaces azetidine with pyrrolidine (five-membered ring).

Thiophene-Containing Analogs

Thiophene positional isomers significantly influence activity. For example, 5-amino-3-methyl-4-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)carbonyl]thiophene-2-carboxamide (, Compound 6) has a thiophen-2-yl group, while the target compound uses thiophen-3-yl. The 3-position may alter electronic distribution and π-stacking interactions compared to 2-substituted derivatives .

Triazole-Carboxamide Hybrids

Compounds like (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione () share triazole backbones but lack carboxamide groups. The carboxamide in the target compound enhances solubility and hydrogen-bonding capacity, critical for pharmacokinetics .

Research Findings and Limitations

- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step coupling (e.g., azetidine alkylation, thiophene conjugation, and triazole formation), analogous to methods in (e.g., hydrazine-carbothioamide coupling). Yields for similar compounds range from 60–75% .

- Biological Relevance: Triazole-carboxamides are explored for antimicrobial and kinase inhibitory activity.

- Crystallographic Data : SHELX-refined structures (e.g., ) suggest the target compound’s crystal packing may involve N–H···O/S hydrogen bonds, stabilizing its lattice .

Notes

Evidence Gaps : The provided materials lack direct data on the target compound. Comparisons are inferred from structural analogs.

Methodological Consistency : SHELX programs () are industry standards for crystallographic refinement, ensuring reliability in structural data for related compounds.

Recommendations : Further studies should prioritize synthesizing the target compound and evaluating its biological activity against databases like PubChem or ChEMBL.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer: The synthesis of this compound requires careful optimization due to its azetidine and thiophene moieties, which may influence reactivity. Key steps include:

- Amide Coupling: Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the triazole-carboxamide group to the azetidine-thiophene backbone.

- Solvent Selection: Acetonitrile reflux (1–3 min) followed by cyclization in DMF with iodine and triethylamine has proven effective for analogous thiadiazole derivatives .

- Purification: Flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol can improve purity.

- Yield Monitoring: Track reaction progress via TLC or LC-MS to identify optimal stopping points.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer: A multi-technique approach ensures accurate characterization:

- NMR Spectroscopy:

- ¹H NMR: Identify protons on the azetidine ring (δ 3.0–3.5 ppm) and thiophene (δ 6.8–7.2 ppm).

- ¹³C NMR: Confirm carbonyl groups (170–175 ppm) and triazole carbons (140–150 ppm).

- IR Spectroscopy: Detect amide C=O stretches (~1650 cm⁻¹) and triazole C-N bands (~1550 cm⁻¹).

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., m/z 347.12 for C₁₄H₁₈N₆OS).

- HPLC: Assess purity (>98% by reverse-phase C18 column) .

Advanced Research Questions

Q. How can contradictions in biological activity data across different assays be systematically resolved?

Methodological Answer: Contradictions often arise from methodological variability. Address them via:

- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO ≤0.1%), and endpoint measurements (e.g., IC₅₀ vs. EC₅₀).

- Contextual Factors: Account for pH-dependent solubility, as seen in sulfonamide analogs where activity fluctuates with protonation states .

- Orthogonal Validation: Confirm results using complementary assays (e.g., SPR for binding affinity vs. cellular viability assays).

- Statistical Rigor: Apply ANOVA or Bayesian meta-analysis to quantify variability across replicates .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses. Prioritize targets like GSK-3β, where triazole-azetidine analogs show affinity (docking scores ≤-8.0 kcal/mol) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD ≤2.0 Å).

- QSAR Modeling: Corrogate substituent effects (e.g., thiophene vs. phenyl) on bioactivity using descriptors like logP and polar surface area .

Q. How should in vitro assays be designed to evaluate the compound’s mechanism of action?

Methodological Answer:

- Target Identification: Screen against kinase panels (e.g., Eurofins KinaseProfiler) or GPCR arrays.

- Pathway Analysis: Use RNA-seq or phosphoproteomics to map downstream effects (e.g., MAPK/ERK inhibition).

- Cytotoxicity Profiling: Compare IC₅₀ values in cancer vs. normal cells (e.g., MCF-7 vs. MCF-10A) with controls like cisplatin.

- Metabolic Stability: Assess microsomal half-life (e.g., human liver microsomes, t₁/₂ ≥30 min) to prioritize lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.